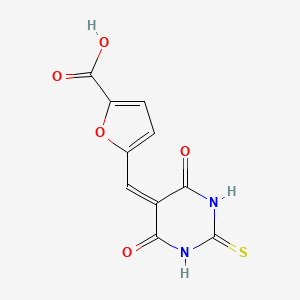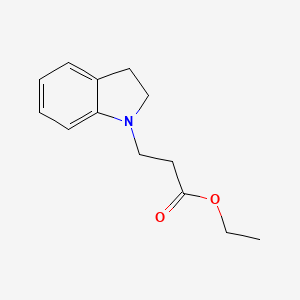![molecular formula C11H24N2O2 B6352858 Ethyl 3-{[2-(diethylamino)ethyl]amino}propanoate CAS No. 1099610-57-7](/img/structure/B6352858.png)
Ethyl 3-{[2-(diethylamino)ethyl]amino}propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-{[2-(diethylamino)ethyl]amino}propanoate is a chemical compound with the molecular formula C11H24N2O2 and a molecular weight of 216.32046 . It is also known as β-Alanine, N-[2-(diethylamino)ethyl]-, ethyl ester .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the available sources. The compound has a molecular weight of 216.32046 . Other properties such as density, boiling point, melting point, and flash point are not specified .Aplicaciones Científicas De Investigación
DEAE propionate has a range of applications in scientific research, including protein purification, enzyme immobilization, and drug delivery. It is used in laboratories to separate proteins and other biomolecules based on their charge, size, and shape. It is also used to immobilize enzymes by attaching them to a solid support, such as a resin or a bead. Additionally, it is used in drug delivery systems to protect drugs from degradation in the body.
Mecanismo De Acción
DEAE propionate binds to proteins and other molecules via electrostatic interactions. It binds to positively charged proteins and other molecules, such as DNA and RNA, through ionic interactions. The compound also binds to negatively charged proteins and other molecules through hydrogen bonding.
Biochemical and Physiological Effects
DEAE propionate has no known biochemical or physiological effects in humans. It is not absorbed by the body and is rapidly excreted in the urine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DEAE propionate has several advantages for laboratory experiments. It is a relatively inexpensive compound and is readily available. It is also easy to use and is compatible with a wide range of buffers and solvents. Additionally, it has a high binding capacity, making it an ideal choice for protein purification.
However, there are also some limitations to using DEAE propionate. It is not as effective at binding proteins as other compounds, such as ion exchange resins. Additionally, it can be difficult to remove from the protein, which can lead to protein denaturation.
Direcciones Futuras
DEAE propionate has potential for further applications in scientific research. It could be used to develop new drug delivery systems and to improve existing ones. It could also be used to develop new methods for protein purification and enzyme immobilization. Additionally, it could be used to create new materials for use in biotechnology, such as biosensors and bioreactors. Finally, it could be used to develop new methods for the detection and quantification of proteins and other biomolecules.
Métodos De Síntesis
DEAE propionate can be prepared by reacting acetic acid with diethylamine in an aqueous solution. The product is then isolated and purified using column chromatography. The reaction is shown below:
CH3COOH + (C2H5)2NH → C7H17NO3 + H2O
Propiedades
IUPAC Name |
ethyl 3-[2-(diethylamino)ethylamino]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2O2/c1-4-13(5-2)10-9-12-8-7-11(14)15-6-3/h12H,4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXCRMRSMKIXJLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNCCC(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![tert-Butyl (8aS)-3-oxo-octahydroimidazolidino[1,5-a]piperazine-7-carboxylate](/img/structure/B6352808.png)

![3-Oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-sulfonic acid methylamide, 95%](/img/structure/B6352820.png)

![Ethyl 3-{[5-(diethylamino)pentan-2-yl]amino}propanoate](/img/structure/B6352836.png)
![Ethyl 3-{[2-(morpholin-4-yl)ethyl]amino}propanoate](/img/structure/B6352850.png)
![Ethyl 3-[(2-methylcyclohexyl)amino]propanoate](/img/structure/B6352861.png)
![Ethyl 3-{[3-(dimethylamino)-2,2-dimethylpropyl]amino}propanoate](/img/structure/B6352863.png)
![Ethyl 3-[(3-ethoxypropyl)amino]propanoate](/img/structure/B6352869.png)
![Ethyl 3-[(3-methylbutan-2-yl)amino]propanoate](/img/structure/B6352876.png)